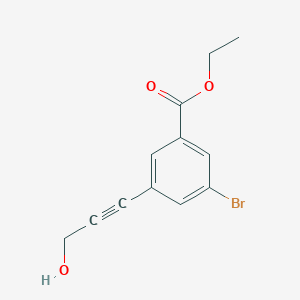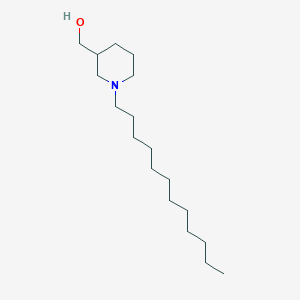
Ethyl tetradec-11-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl tetradec-11-enoate is an organic compound with the molecular formula C16H30O2. It is an ester derived from the reaction of ethanol and tetradec-11-enoic acid. This compound is characterized by its long carbon chain and a double bond located at the 11th position, making it a valuable intermediate in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl tetradec-11-enoate can be synthesized through esterification reactions. One common method involves the reaction of tetradec-11-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors where tetradec-11-enoic acid and ethanol are continuously fed into the system, and the ester product is continuously removed. This method enhances efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl tetradec-11-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols using oxidizing agents such as peracids or osmium tetroxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) for epoxidation.
Reduction: Lithium aluminum hydride for ester reduction.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Applications De Recherche Scientifique
Ethyl tetradec-11-enoate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including polymers and surfactants.
Biology: It is used in the study of lipid metabolism and as a model compound for understanding ester hydrolysis.
Medicine: Research into its potential as a drug delivery agent due to its ability to form micelles and other self-assembled structures.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mécanisme D'action
The mechanism by which ethyl tetradec-11-enoate exerts its effects depends on the specific application. In biological systems, it can interact with enzymes involved in lipid metabolism, such as esterases, which hydrolyze the ester bond to release ethanol and tetradec-11-enoic acid. These interactions can influence various metabolic pathways and cellular processes.
Comparaison Avec Des Composés Similaires
- Ethyl tetradec-9-enoate
- Ethyl tetradec-7-enoate
- Ethyl dodecanoate
Comparison: Ethyl tetradec-11-enoate is unique due to the position of its double bond, which can influence its reactivity and the types of products formed in chemical reactions. Compared to ethyl tetradec-9-enoate and ethyl tetradec-7-enoate, the double bond at the 11th position may result in different steric and electronic effects, affecting its behavior in synthetic and biological applications.
Propriétés
Numéro CAS |
180251-96-1 |
|---|---|
Formule moléculaire |
C16H30O2 |
Poids moléculaire |
254.41 g/mol |
Nom IUPAC |
ethyl tetradec-11-enoate |
InChI |
InChI=1S/C16H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h5-6H,3-4,7-15H2,1-2H3 |
Clé InChI |
APRBSIPCKVBNFF-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCCCCCCCCCC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



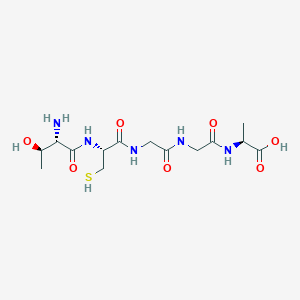

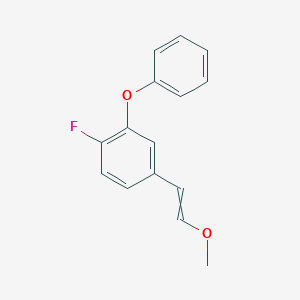
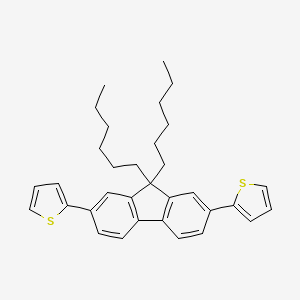
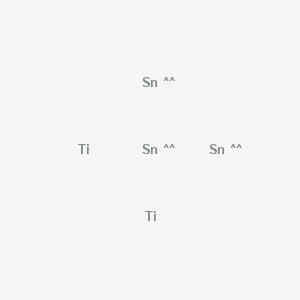

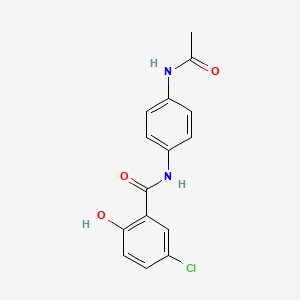
![1-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)ethane-1,2-dione](/img/structure/B14257706.png)

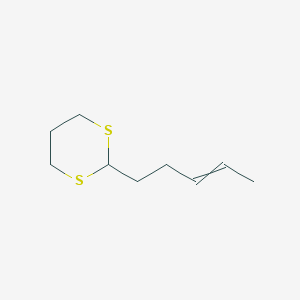
![4-butyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine](/img/structure/B14257716.png)
